molecular formula C19H12Cl2N4O B283537 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide

3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No. B283537
M. Wt: 383.2 g/mol
InChI Key: RWLBOTVCABOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide exhibits cytotoxic effects on cancer cells. It has also been shown to reduce inflammation in animal models. However, the compound has not been extensively studied for its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, the compound has not been extensively studied for its toxicity and safety profiles. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide. One direction is to study its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its toxicity and safety profiles in animal models. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion:
In conclusion, 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is a chemical compound with potential applications in the field of medicine. It has been synthesized using various methods and has been extensively studied for its anticancer and anti-inflammatory properties. However, further research is needed to understand its mechanism of action, toxicity, and safety profiles.

Synthesis Methods

The synthesis of 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 3-chlorobenzoyl chloride with 6-chloro-2-phenylbenzotriazole in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound.

Scientific Research Applications

3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.

properties

Molecular Formula

C19H12Cl2N4O

Molecular Weight

383.2 g/mol

IUPAC Name

3-chloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C19H12Cl2N4O/c20-13-6-4-5-12(9-13)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)14-7-2-1-3-8-14/h1-11H,(H,22,26)

InChI Key

RWLBOTVCABOMIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.